1-Methylcyclopropane-1-carboximidamide hydrochloride
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Overview
Description
1-Methylcyclopropane-1-carboximidamide hydrochloride is an organic compound with the molecular formula C₅H₁₁ClN₂. It is a derivative of cyclopropane and is characterized by the presence of a carboximidamide group attached to a methyl-substituted cyclopropane ring. This compound is typically found in the form of a white powder and is used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 1-methylcyclopropane-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 1-methylcyclopropane-1-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:
Reactants: 1-methylcyclopropane-1-carboxylic acid and an amine.
Solvent: An organic solvent such as dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or chromatography techniques
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methylcyclopropane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carboximidamide group is replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of 1-methylcyclopropane-1-carboxylic acid and ammonia
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylcyclopropane-1-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-methylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methylcyclopropane-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1-Methylcyclopropane-1-carboxylic acid: Lacks the carboximidamide group and has different reactivity and applications.
Cyclopropane-1-carboximidamide hydrochloride: Lacks the methyl group, leading to differences in steric and electronic properties.
2-Methylcyclopropane-1-carboximidamide hydrochloride: The position of the methyl group is different, affecting its chemical behavior and applications
Properties
IUPAC Name |
1-methylcyclopropane-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGYZRRRQGAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00535246 |
Source
|
Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78104-89-9 |
Source
|
Record name | 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00535246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopropane-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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